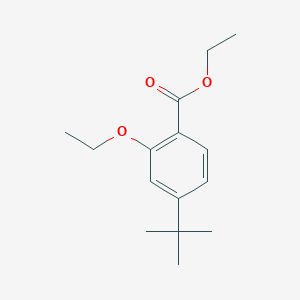

Ethyl 4-tert-butyl-2-ethoxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-tert-butyl-2-ethoxybenzoate is an organic compound with the molecular formula C15H22O3. It is characterized by an aromatic ring substituted with an ethoxy group and a tert-butyl group, and an ester functional group. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Esterification Reaction: this compound can be synthesized through the esterification of 4-tert-butyl-2-ethoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of ethyl benzoate with tert-butyl chloride in the presence of an aluminum chloride catalyst.

Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to optimize the reaction.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to the formation of different substituted benzene derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Electrophilic substitution reactions typically require strong Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and amines.

Substitution: Various substituted benzene derivatives.

Applications De Recherche Scientifique

Ethyl 4-tert-butyl-2-ethoxybenzoate is widely used in scientific research due to its unique chemical properties. It serves as a precursor in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. Additionally, it is used as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism by which Ethyl 4-tert-butyl-2-ethoxybenzoate exerts its effects depends on its specific application. In pharmaceuticals, it may act as an inhibitor or modulator of certain enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with biological macromolecules such as proteins and nucleic acids.

Comparaison Avec Des Composés Similaires

Ethyl 4-tert-butyl-2-ethoxybenzoate is similar to other esters and aromatic compounds, but its unique combination of functional groups sets it apart. Some similar compounds include:

Ethyl benzoate: Lacks the tert-butyl group.

Ethyl 4-methylbenzoate: Has a methyl group instead of a tert-butyl group.

Ethyl 4-tert-butylbenzoate: Lacks the ethoxy group.

These compounds share structural similarities but exhibit different chemical and physical properties due to variations in their substituents.

Activité Biologique

Ethyl 4-tert-butyl-2-ethoxybenzoate is a benzoate ester that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its molecular formula C14H22O2 and a molecular weight of approximately 238.33 g/mol. The compound features a benzene ring with a tert-butyl group and an ethoxy group, which contribute to its unique reactivity and biological properties.

1. Inhibition of Sirtuin Enzymes

One notable biological activity of this compound is its role as an inhibitor of sirtuin enzymes, particularly yeast sirtuin (Sir2p). Sirtuins are NAD+-dependent deacetylases that play crucial roles in cellular regulation, metabolism, and aging processes. Inhibition of these enzymes has implications for research on metabolic diseases and aging.

Mechanism of Action:

The compound interacts with the active site of sirtuins, preventing substrate binding and subsequent deacetylation reactions. This inhibition can lead to altered cellular signaling pathways associated with aging and metabolic disorders.

2. Antifungal Activity

Recent studies have demonstrated that related compounds exhibit significant antifungal activity against various phytopathogenic fungi. For instance, structural analogs have shown inhibition rates exceeding 80% against Sclerotinia sclerotiorum and moderate activity against Rhizoctonia solani . While specific data on this compound is limited, the structural similarities suggest potential antifungal properties.

| Compound | Activity Against Sclerotinia sclerotiorum | Activity Against Rhizoctonia solani |

|---|---|---|

| This compound | >80% inhibition | Moderate (exact % not specified) |

Synthesis Methods

The synthesis of this compound typically involves the condensation reaction between 4-tert-butylbenzoic acid and ethanol, often catalyzed by acid catalysts to facilitate ester formation. The reaction can be summarized as follows:

Study on Sirtuin Inhibition

In a study focusing on the biochemical applications of this compound, researchers utilized it as a tool to explore the role of sirtuins in cellular metabolism. The findings indicated that the compound effectively inhibited Sir2p activity in yeast models, leading to increased acetylation levels of target proteins, which are associated with metabolic regulation.

Antifungal Screening

Another study evaluated the antifungal properties of structurally similar compounds derived from benzoic acid derivatives. The results indicated that certain modifications to the benzene ring could enhance antifungal activity, suggesting that this compound may also possess similar properties worthy of further investigation .

Propriétés

IUPAC Name |

ethyl 4-tert-butyl-2-ethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-6-17-13-10-11(15(3,4)5)8-9-12(13)14(16)18-7-2/h8-10H,6-7H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPOSTMQBRIZME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(C)(C)C)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.